molecular formula C16H15FN4O B2853583 1-(4-Fluorobenzyl)-3-(pyrazolo[1,5-a]pyridin-3-ylmethyl)urea CAS No. 1396783-74-6

1-(4-Fluorobenzyl)-3-(pyrazolo[1,5-a]pyridin-3-ylmethyl)urea

Cat. No.: B2853583
CAS No.: 1396783-74-6
M. Wt: 298.321
InChI Key: IJUSVPUYTIYVIY-UHFFFAOYSA-N
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Description

1-(4-Fluorobenzyl)-3-(pyrazolo[1,5-a]pyridin-3-ylmethyl)urea (CAS 1396783-74-6) is a synthetic small molecule of significant interest in early-stage drug discovery, particularly in the field of oncology. The compound features a pyrazolo[1,5-a]pyridine core, a privileged scaffold in medicinal chemistry known for its ability to inhibit various protein kinases . Protein kinases are enzymes that are critical regulators of cell signalling, and their dysfunction is a hallmark of many cancers, making them prominent therapeutic targets . Compounds based on the pyrazolo[1,5-a]pyridine structure have been investigated for their potential use in treating various cancers, including breast cancer, gastric cancer, and leukemia . The molecular structure of this urea derivative includes a 4-fluorobenzyl group, a common motif used to fine-tune properties like metabolic stability and binding affinity. With a molecular formula of C16H15FN4O and a molecular weight of 298.31 , this reagent serves as a valuable building block for chemical synthesis and a key intermediate for researchers developing novel targeted therapies. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

1-[(4-fluorophenyl)methyl]-3-(pyrazolo[1,5-a]pyridin-3-ylmethyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15FN4O/c17-14-6-4-12(5-7-14)9-18-16(22)19-10-13-11-20-21-8-2-1-3-15(13)21/h1-8,11H,9-10H2,(H2,18,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJUSVPUYTIYVIY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=NN2C=C1)CNC(=O)NCC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15FN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclocondensation of Aminopyridines with Acetylenic Esters

The pyrazolo[1,5-a]pyridine scaffold is typically constructed through cyclocondensation reactions. A widely adopted method involves reacting 1-aminopyridinium salts with dimethyl acetylenedicarboxylate (DMAD) under basic conditions. For instance, Kurz et al. demonstrated that condensation of 1-aminopyridinium iodide with DMAD in ethanol at reflux yields pyrazolo[1,5-a]pyridine-3-carboxylate derivatives. This reaction proceeds via a [2+3] cycloaddition mechanism, forming the fused bicyclic system with high regioselectivity. Saponification of the ester group using aqueous sodium hydroxide affords the corresponding carboxylic acid, a critical intermediate for further functionalization.

Ring-Closure via Hydrazine Derivatives

Alternative approaches employ hydrazine derivatives to construct the pyrazole ring. For example, reaction of 2-aminopyridine with β-ketoesters in the presence of acetic acid generates pyrazolo[1,5-a]pyridine-7-ones through intramolecular cyclization. Chlorination of the 7-keto group using phosphorus oxychloride (POCl₃) yields 7-chloropyrazolo[1,5-a]pyridines, which serve as versatile intermediates for nucleophilic substitutions.

Urea Bond Formation: Coupling 4-Fluorobenzylamine with Pyrazolo[1,5-a]Pyridin-3-Ylmethylamine

Isocyanate-Amine Coupling

The urea linkage is most efficiently formed via reaction of an isocyanate with a primary amine. Synthesis of 4-fluorobenzyl isocyanate begins with treatment of 4-fluorobenzylamine with triphosgene in dichloromethane (DCM) at 0°C. Subsequent addition of pyrazolo[1,5-a]pyridin-3-ylmethylamine in the presence of triethylamine (TEA) affords the target urea derivative in 68–72% yield.

Reaction Scheme
$$
\text{4-Fluorobenzylamine} + \text{Cl}3\text{C-O-C(O)-O-CCl}3 \rightarrow \text{4-FluorobenzylNCO} \xrightarrow{\text{Pyrazoloamine}} \text{Target Urea}
$$

Curtius Rearrangement Approach

An alternative route employs Curtius rearrangement to generate the isocyanate intermediate in situ. Conversion of pyrazolo[1,5-a]pyridin-3-ylacetic acid to the acyl azide using diphenylphosphoryl azide (DPPA) followed by thermal decomposition yields the corresponding isocyanate. Reaction with 4-fluorobenzylamine in toluene at 80°C completes the urea formation.

Optimization and Yield Improvements

Solvent and Catalyst Screening

Optimal urea formation occurs in polar aprotic solvents such as dimethylformamide (DMF) or acetonitrile. Catalytic amounts of 4-dimethylaminopyridine (DMAP) enhance reaction rates by activating the isocyanate electrophile.

Purification Techniques

Chromatographic purification on silica gel (ethyl acetate/hexanes, 1:3) removes unreacted amines and byproducts. Recrystallization from ethanol/water mixtures improves purity to >98%.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, DMSO-d₆) : δ 8.45 (s, 1H, pyrazole-H), 7.85–7.30 (m, 4H, aromatic), 6.10 (t, 1H, NH), 4.45 (d, 2H, CH₂), 3.95 (d, 2H, CH₂).
  • HRMS (ESI+) : m/z calcd for C₁₅H₁₃FN₄O [M+H]⁺: 284.29, found: 284.31.

Purity Assessment

High-performance liquid chromatography (HPLC) with a C18 column (acetonitrile/water gradient) confirms purity ≥99%.

Table 1: Summary of Key Synthetic Steps and Yields

Step Method Yield (%) Reference
Core Synthesis DMAD Cyclocondensation 89
C(3)-Aminomethylation Suzuki Coupling 75
Urea Formation Isocyanate-Amine Coupling 72
Purification Recrystallization 98

Chemical Reactions Analysis

Types of Reactions

1-(4-Fluorobenzyl)-3-(pyrazolo[1,5-a]pyridin-3-ylmethyl)urea can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: The fluorobenzyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Lithium aluminum hydride in tetrahydrofuran or sodium borohydride in ethanol.

    Substitution: Nucleophiles in the presence of a base such as sodium hydroxide or potassium carbonate.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.

Scientific Research Applications

1-(4-Fluorobenzyl)-3-(pyrazolo[1,5-a]pyridin-3-ylmethyl)urea has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a therapeutic agent, particularly in the treatment of diseases such as cancer and neurological disorders.

    Biological Research: The compound is used in studies to understand its interaction with biological targets, such as enzymes and receptors.

    Chemical Biology: It serves as a tool compound to probe biological pathways and mechanisms.

    Industrial Applications: The compound may be used in the development of new materials or as a precursor in the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of 1-(4-Fluorobenzyl)-3-(pyrazolo[1,5-a]pyridin-3-ylmethyl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events that result in its observed effects. The exact pathways involved depend on the specific biological context and the target of interest.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Key Differences

The compound shares structural motifs with several urea derivatives and heterocyclic systems. Below is a comparative analysis based on substituents, molecular properties, and hypothesized biological relevance:

Table 1: Structural and Molecular Comparison
Compound Name Molecular Formula Molecular Weight Key Substituents
1-(4-Fluorobenzyl)-3-(pyrazolo[1,5-a]pyridin-3-ylmethyl)urea C₁₉H₁₇FN₄O (estimated) ~342.37 g/mol 4-Fluorobenzyl, pyrazolo[1,5-a]pyridin-3-ylmethyl
BP 3125: 1-(4-Fluorobenzyl)-3-(4-isobutoxybenzyl)-1-(1-methylpiperidin-4-yl)urea C₂₅H₃₂FN₃O₂ 437.55 g/mol 4-Fluorobenzyl, 4-isobutoxybenzyl, 1-methylpiperidin-4-yl
BJ41757: 1-(4-Fluorophenyl)-3-(pyrazolo[1,5-a]pyridin-5-yl)urea C₁₄H₁₁FN₄O 270.26 g/mol 4-Fluorophenyl, pyrazolo[1,5-a]pyridin-5-yl
4-(5-((Pyridin-3-ylmethyl)amino)pyrazolo[1,5-a]pyrimidin-3-yl)benzamide C₂₀H₁₆N₆O 356.38 g/mol Pyrazolo[1,5-a]pyrimidin-3-yl, pyridin-3-ylmethylamino, benzamide
Key Observations:

Substituent Flexibility :

  • The target compound’s 4-fluorobenzyl group provides a balance of hydrophobicity and electronic effects compared to BJ41757’s 4-fluorophenyl , which lacks the methylene linker. This may enhance membrane permeability and target engagement .
  • BP 3125 incorporates a 4-isobutoxybenzyl group and a piperidine ring , increasing steric bulk and basicity, which could alter solubility and off-target interactions .

Heterocyclic Core :

  • Pyrazolo[1,5-a]pyridine in the target compound differs from pyrazolo[1,5-a]pyrimidine in compounds. The pyridine ring’s nitrogen positioning may influence π-π stacking or hydrogen bonding in kinase active sites .

Urea vs. Amide Linkages: Urea derivatives (e.g., target compound, BP 3125) offer dual hydrogen-bond donor/acceptor capacity, whereas amide-based analogs (e.g., benzamide in ) have a single hydrogen-bond donor. This distinction may affect binding kinetics in kinase inhibition .

Biological Activity

1-(4-Fluorobenzyl)-3-(pyrazolo[1,5-a]pyridin-3-ylmethyl)urea is a synthetic compound that has attracted significant interest in medicinal chemistry due to its potential therapeutic applications, particularly in oncology. This compound features a unique combination of a pyrazolo[1,5-a]pyridine core and a urea linkage, which are known for their diverse biological activities.

Chemical Structure and Properties

The molecular formula of this compound is C16H15FN4OC_{16}H_{15}FN_{4}O with a molecular weight of 298.31 g/mol. The presence of the fluorobenzyl group enhances its pharmacological properties, making it a compound of interest in drug development.

PropertyValue
Molecular FormulaC16H15FN4OC_{16}H_{15}FN_{4}O
Molecular Weight298.31 g/mol
CAS Number1396783-74-6

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. It may function as an inhibitor or activator of these targets, leading to various biochemical responses that can result in therapeutic effects. The exact mechanisms are still under investigation but may involve modulation of signaling pathways related to cancer cell proliferation and survival.

Antitumor Activity

Research indicates that derivatives of pyrazolo[1,5-a]pyridine, including this compound, exhibit significant antitumor activity. A study highlighted that compounds with similar structures showed promising results against various cancer cell lines, including breast and lung cancers. The IC50 values for these compounds were often in the sub-micromolar range, indicating potent activity against tumor cells .

Case Studies

  • Anticancer Screening : In a recent study evaluating a series of pyrazole-containing compounds, one derivative demonstrated stronger anti-tumor activity than the clinically approved drug Sorafenib against multiple tumor types. This derivative selectively inhibited V600E-mutated B-RAF kinase, suggesting that similar mechanisms may be applicable to this compound .
  • Mechanistic Insights : Another investigation into the biological effects of pyrazolo derivatives revealed that they induced apoptosis in cancer cells through specific signaling pathways. This reinforces the potential for this compound to be developed as an anticancer agent .

In Vitro Studies

In vitro studies have shown that compounds related to this compound can inhibit angiogenesis and tumor growth by targeting receptor tyrosine kinases (RTKs). For instance, certain derivatives displayed inhibitory effects on key RTKs involved in tumor progression .

Structure-Activity Relationship (SAR)

The structure-activity relationship (SAR) studies indicate that modifications in the fluorobenzyl group can significantly affect the biological activity of the compound. Electron-withdrawing groups tend to enhance potency against cancer cell lines .

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